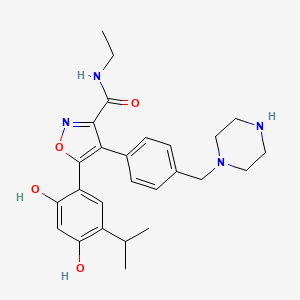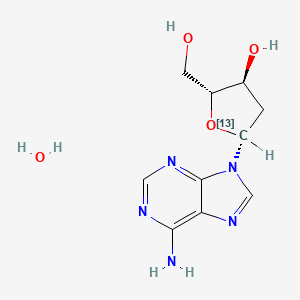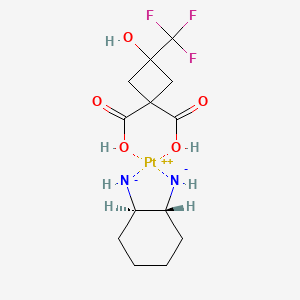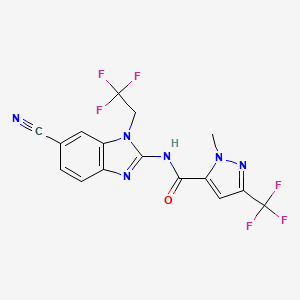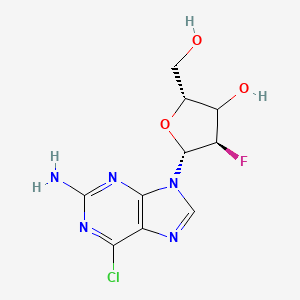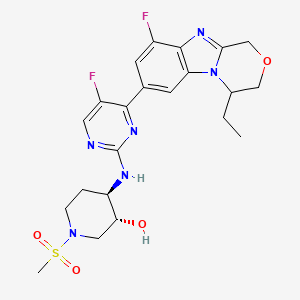
Cdk4-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cdk4-IN-2 is a selective inhibitor of cyclin-dependent kinase 4 (CDK4), a protein that plays a crucial role in cell cycle regulation. CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to cell cycle progression from the G1 to the S phase. Inhibition of CDK4 can halt this progression, making this compound a valuable compound in cancer research and treatment, particularly for cancers characterized by overactive CDK4 activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cdk4-IN-2 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and potency. Common synthetic routes include:
Formation of the Core Structure: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the core aromatic structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves:
Scaling Up Reactions: Reactions are scaled up from laboratory to industrial scale, with careful control of reaction conditions to maintain consistency.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
化学反应分析
Types of Reactions
Cdk4-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro to amine.
Substitution: Nucleophilic or electrophilic substitution reactions are common for introducing or modifying substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halides, amines, and alcohols are used under conditions like reflux or room temperature, depending on the desired reaction.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activity.
科学研究应用
Cdk4-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the role of CDK4 in cell cycle regulation and to develop new CDK4 inhibitors.
Biology: Employed in cell biology studies to investigate the effects of CDK4 inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancers with overactive CDK4 activity, such as breast cancer and melanoma.
Industry: Utilized in the development of new anticancer drugs and in high-throughput screening assays to identify novel CDK4 inhibitors.
作用机制
Cdk4-IN-2 exerts its effects by selectively inhibiting CDK4, preventing the phosphorylation of the retinoblastoma protein (Rb). This inhibition halts the cell cycle at the G1 phase, preventing cells from progressing to the S phase and thereby inhibiting cell proliferation. The molecular targets and pathways involved include:
CDK4-Cyclin D Complex: The primary target of this compound, which is essential for cell cycle progression.
Retinoblastoma Protein (Rb): Phosphorylation of Rb is inhibited, leading to cell cycle arrest.
E2F Transcription Factors: The inhibition of Rb phosphorylation prevents the release of E2F transcription factors, which are necessary for the transcription of genes required for S phase entry.
相似化合物的比较
Cdk4-IN-2 is compared with other CDK4 inhibitors, such as palbociclib, ribociclib, and abemaciclib. These compounds share a similar mechanism of action but differ in their selectivity, potency, and toxicity profiles.
Palbociclib: A dual CDK4/6 inhibitor with a well-established clinical profile but associated with hematologic toxicities.
Ribociclib: Another dual CDK4/6 inhibitor with similar efficacy to palbociclib but with a different toxicity profile.
Abemaciclib: Known for its higher selectivity for CDK4 over CDK6 and a distinct side effect profile, including gastrointestinal toxicities.
This compound stands out due to its high selectivity for CDK4, potentially offering a more targeted approach with fewer off-target effects.
属性
分子式 |
C22H26F2N6O4S |
|---|---|
分子量 |
508.5 g/mol |
IUPAC 名称 |
(3R,4R)-4-[[4-(4-ethyl-9-fluoro-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-7-yl)-5-fluoropyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol |
InChI |
InChI=1S/C22H26F2N6O4S/c1-3-13-10-34-11-19-27-21-14(23)6-12(7-17(21)30(13)19)20-15(24)8-25-22(28-20)26-16-4-5-29(9-18(16)31)35(2,32)33/h6-8,13,16,18,31H,3-5,9-11H2,1-2H3,(H,25,26,28)/t13?,16-,18-/m1/s1 |
InChI 键 |
SKASIVWDIMHKPE-FMRBYIFOSA-N |
手性 SMILES |
CCC1COCC2=NC3=C(N12)C=C(C=C3F)C4=NC(=NC=C4F)N[C@@H]5CCN(C[C@H]5O)S(=O)(=O)C |
规范 SMILES |
CCC1COCC2=NC3=C(N12)C=C(C=C3F)C4=NC(=NC=C4F)NC5CCN(CC5O)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)

